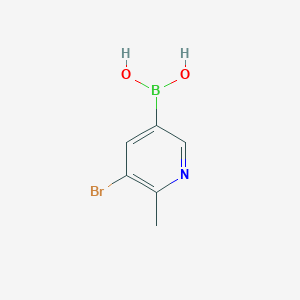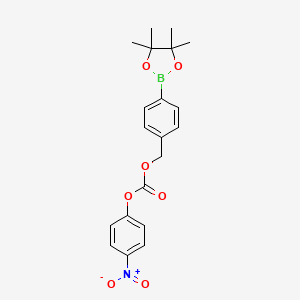
4-硝基苯基4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苄基碳酸酯
描述
4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate is a useful research compound. Its molecular formula is C20H22BNO7 and its molecular weight is 399.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗
该化合物的一个重要应用是在癌症治疗领域。王等人(2014 年)的一项研究描述了一种使用该化合物调节 RNase A 等蛋白质功能的化学方法。与 4-硝基苯基 4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苄基碳酸酯的结合暂时使蛋白质失活。然而,它可以在肿瘤细胞中重新激活,因为肿瘤细胞中活性氧物质 (ROS) 水平较高,这证明了靶向癌症治疗的潜力。
化学合成和分析
该化合物还参与化学合成和分析。黄等人(2021 年)进行了一项研究,涉及类似硼酸酯中间体的合成,通过光谱学和 X 射线衍射证实,证明了该化合物在创建复杂分子结构中的作用 (Huang et al., 2021)。赵等人(2022 年)的另一项研究将该化合物用于癌症治疗中的蛋白质递送。该化合物经过修饰,可以直接运输到肿瘤细胞中,绕过内溶酶体截留,并证明了一种新颖的蛋白质药物递送机制 (Zhao et al., 2022)。
爆炸物检测
付等人(2016 年)在爆炸物检测的背景下利用了该化合物。他们合成了在过氧化氢蒸气中显示出快速脱硼速度的衍生物,提供了一种新颖的方法来增强硼酸盐对 H2O2 蒸气的传感性能,这对于检测过氧化物基爆炸物至关重要 (Fu et al., 2016)。
属性
IUPAC Name |
(4-nitrophenyl) [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO7/c1-19(2)20(3,4)29-21(28-19)15-7-5-14(6-8-15)13-26-18(23)27-17-11-9-16(10-12-17)22(24)25/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWFKCRIFFJJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

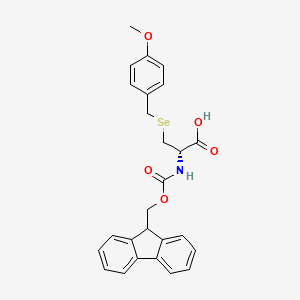
![(3aS,6abeta)-N-[6-[4-[(2-Amino-9H-purine-6-yl)oxymethyl]benzylamino]-6-oxohexyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4alpha-pentanamide](/img/structure/B8238804.png)
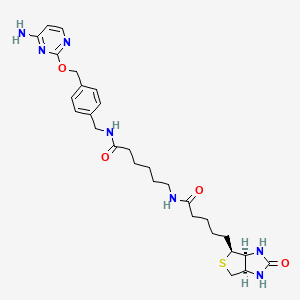
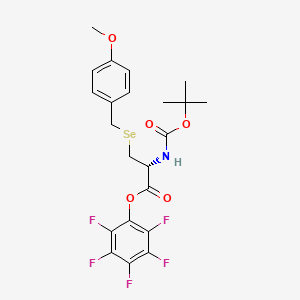
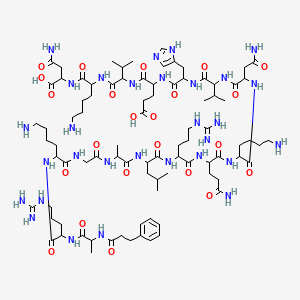
![{Pyrazolo[1,5-a]pyrimidin-6-yl}boronic acid](/img/structure/B8238830.png)
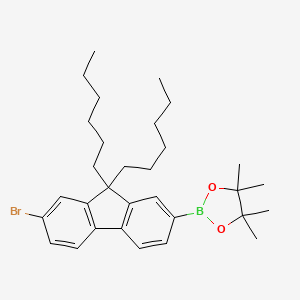
![4'-Methyl-[2,2'-bipyridine]-4-carbonitrile](/img/structure/B8238847.png)




